セモチジル
概要
説明
NNC45-0781は、組織選択的エストロゲン部分アゴニストです。ノボノルディスク社が開発した小分子薬であり、主に科学研究に使用されています。 この化合物は、骨粗鬆症などのエストロゲン関連疾患の予防と治療に有望であることが示されています .
合成方法
NNC45-0781の合成には、いくつかのステップが関与します。
縮合: ベンゾフェノンは、無水酢酸とトリエチルアミン存在下でフェニル酢酸と縮合してクマリンを生成します。
還元: クマリンのラクトン官能基は、水素化リチウムアルミニウムを用いて還元し、続いて酸処理を行い、ジアリールクロメンを生成します。
水素化: ジアリールクロメンは、炭素上のパラジウム上で水素化して、ラセミ体のシスクロマンを生成します。
O-アルキル化: ラセミ体のシスクロマンは、1-(2-クロロエチル)ピロリジンでO-アルキル化して、対応する(ピロリジニル)エトキシ誘導体を生成します。
分割: 目的の(-)-エナンチオマーは、活性ジトルイル酒石酸を用いて分割することで得られます。
科学的研究の応用
NNC45-0781は、科学研究において、いくつかの応用があります。
化学: エストロゲン受容体との相互作用を研究し、新しいエストロゲン受容体モジュレーターを開発するためのモデル化合物として使用されます。
生物学: この化合物は、様々な組織におけるエストロゲン受容体活性化の生物学的影響を調査するために使用されます。
医学: NNC45-0781は、骨粗鬆症や特定のがんなど、エストロゲン関連疾患の治療における潜在的な治療効果について研究されています。
作用機序
NNC45-0781は、組織選択的エストロゲン部分アゴニストとして作用します。エストロゲン受容体、特にエストロゲン受容体αとエストロゲン受容体βに結合し、部分的に活性化します。この選択的活性化は、遺伝子発現の調節とそれに続く生物学的効果につながります。 この化合物の組織選択性は、特定の組織におけるエストロゲン受容体を優先的に活性化することを可能にする独自の構造に起因しています .
生化学分析
Biochemical Properties
Semotiadil interacts with various biomolecules, primarily enzymes and proteins. It is known to target Voltage-gated calcium channels (VDCCs), acting as a blocker . Semotiadil has also been found to inhibit platelet aggregation in a dose-dependent manner .
Cellular Effects
Semotiadil exerts significant effects on various types of cells and cellular processes. It has been shown to inhibit both KCl- and histamine-induced contractions, primarily by blocking voltage-dependent L-type Ca2+ channels . Additionally, it has been found to have a strong and significant effect in attenuating indices of LDL-oxidation .
Molecular Mechanism
At the molecular level, Semotiadil exerts its effects through several mechanisms. It acts as a blocker of VDCCs, inhibiting the influx of calcium ions . This action is believed to be the primary mechanism through which Semotiadil exerts its effects. Additionally, it has been found to have a strong antioxidant activity on LDL, potentially indicating a role in lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, Semotiadil has been shown to have long-lasting effects. For instance, it was found to be effective for at least 9 hours in a rat experimental angina model, with these effects being longer-lasting than those of other Ca2+ antagonists .
Dosage Effects in Animal Models
In animal models, the effects of Semotiadil vary with different dosages. For instance, in a study on rats with induced pulmonary hypertension, Semotiadil administered at doses of 10, 30, or 100 mg/kg per day was found to inhibit the development of right ventricular hypertrophy and medial thickening of pulmonary arteries .
Metabolic Pathways
Given its role as a calcium channel blocker, it is likely involved in calcium signaling pathways .
Transport and Distribution
Given its role as a calcium channel blocker, it is likely that it is transported to areas of the cell where calcium channels are present .
Subcellular Localization
Given its role as a calcium channel blocker, it is likely localized to the cell membrane where voltage-gated calcium channels are present .
準備方法
The synthesis of NNC45-0781 involves several steps:
Condensation: Benzophenone is condensed with phenylacetic acid in the presence of acetic anhydride and triethylamine to form coumarin.
Reduction: The lactone function of coumarin is reduced using lithium aluminium hydride, followed by acidic treatment to furnish diaryl chromene.
Hydrogenation: The diaryl chromene is hydrogenated over palladium on carbon to produce racemic cis chromane.
O-Alkylation: The racemic cis chromane is O-alkylated with 1-(2-chloroethyl) pyrrolidine to produce the corresponding (pyrrolidinyl)ethoxy derivative.
Resolution: The desired (-)-enantiomer is obtained by resolution using active ditoluoyl tartaric acid.
Cleavage: The methoxy group is cleaved using pyridine hydrochloride at 150°C to provide the final compound
化学反応の分析
類似化合物との比較
NNC45-0781は、組織選択的部分アゴニスト活性を持つため、他のエストロゲン受容体モジュレーターとは異なります。類似の化合物には、以下のようなものがあります。
タモキシフェン: 乳がんの治療に使用される選択的エストロゲン受容体モジュレーター。
ラロキシフェン: 骨粗鬆症の予防と治療に使用される別の選択的エストロゲン受容体モジュレーター。
バゼドキシフェン: 閉経後骨粗鬆症の治療に使用される選択的エストロゲン受容体モジュレーター。NNC45-0781は、その特異的な組織選択性と部分アゴニスト活性により、科学研究における貴重なツールとなっています .
生物活性
Semotiadil, a novel calcium antagonist, has garnered attention for its diverse biological activities, particularly in cardiovascular health. This article explores its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Semotiadil functions primarily as a calcium channel blocker, which inhibits the influx of calcium ions into vascular smooth muscle and cardiac cells. This action leads to vasodilation and reduced myocardial contractility. Additionally, Semotiadil exhibits significant antiplatelet activity, which is crucial in preventing thrombus formation and thus plays a role in cardiovascular protection.
Antiplatelet Activity
Research indicates that Semotiadil demonstrates a dose-dependent inhibition of platelet aggregation . In vitro studies have shown that it effectively reduces platelet aggregation induced by various agents such as adenosine diphosphate (ADP), collagen, and arachidonic acid. The comparative analysis of Semotiadil with other calcium antagonists like diltiazem and amlodipine revealed its potent antiaggregatory effects, ranking it just below diltiazem in efficacy .
Efficacy in Oxidative Stress
Semotiadil also exhibits antioxidative properties , particularly against the oxidation of low-density lipoprotein (LDL). In studies comparing various calcium antagonists, Semotiadil was found to inhibit copper-catalyzed oxidation of LDL effectively. This antioxidative effect is significant in the context of atherosclerosis and cardiovascular disease management .
Table 1: Comparative Antiplatelet Activity of Calcium Antagonists
Compound | ADP-Induced Aggregation Inhibition (%) | Collagen-Induced Aggregation Inhibition (%) | Arachidonic Acid-Induced Aggregation Inhibition (%) |
---|---|---|---|
Diltiazem | 85 | 82 | 80 |
Semotiadil | 75 | 70 | 68 |
Amlodipine | 65 | 60 | 58 |
Nifedipine | 60 | 55 | 54 |
Data derived from studies on healthy volunteers and hypertensive patients .
Case Studies
Several case studies have highlighted the clinical implications of Semotiadil's biological activities:
- Case Study on Platelet Function : A study involving hypertensive patients demonstrated that administration of Semotiadil led to significant reductions in platelet aggregation compared to baseline measurements. This suggests its potential utility in managing conditions predisposed to thrombotic events.
- Ocular Circulation : A clinical trial assessed the effects of Semotiadil on retinal blood flow. Results indicated that intravenous administration significantly increased tissue blood velocity in the retina without affecting the optic nerve head circulation, showcasing its selective vascular effects .
- Oxidative Stress in Diabetes : Research involving diabetic models indicated that Semotiadil could mitigate oxidative stress markers associated with LDL oxidation, suggesting a protective role against diabetes-related vascular complications .
特性
IUPAC Name |
(2R)-2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6S/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3/t28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXVEXUAWGRFNP-MUUNZHRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2S[C@@H](C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869602 | |
Record name | Semotiadil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116476-13-2 | |
Record name | Semotiadil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116476-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Semotiadil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116476132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Semotiadil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEMOTIADIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGN08QZ30G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of semotiadil?
A1: Semotiadil primarily acts as a calcium antagonist, inhibiting voltage-dependent calcium channels (VDCCs), specifically the L-type calcium channels. [, , , , , ] This inhibition reduces calcium influx into cells, leading to relaxation of vascular smooth muscle and a decrease in cardiac contractility.
Q2: Does semotiadil interact with other ion channels?
A2: Yes, research suggests that semotiadil can also interact with sodium channels, particularly the veratridine-induced, noninactivating sodium current. [] This effect may contribute to its antiarrhythmic properties.
Q3: How does the S-enantiomer of semotiadil (levosemotiadil) differ in its activity compared to the R-enantiomer?
A3: Levosemotiadil (S-enantiomer) exhibits a higher selectivity for sodium channels compared to the R-enantiomer. [, ] It also binds more strongly to human serum albumin (HSA) than the R-enantiomer. []
Q4: What are the downstream effects of semotiadil's calcium channel blocking activity in vascular smooth muscle?
A4: By blocking calcium channels in vascular smooth muscle, semotiadil inhibits the influx of calcium ions, leading to vasodilation. [, ] This effect reduces vascular resistance and lowers blood pressure.
Q5: Does semotiadil affect cytosolic calcium levels through mechanisms other than VDCC blockade?
A5: Research suggests that semotiadil may also inhibit calcium release from intracellular stores and potentially decrease the sensitivity of contractile elements to calcium. []
Q6: What is the molecular formula and weight of semotiadil?
A6: While the provided abstracts do not explicitly state the molecular formula and weight of semotiadil, they mention that it is a benzothiazine derivative. [, , , , ] More specific structural information can be found in the original research papers.
Q7: Are there any spectroscopic data available to characterize semotiadil?
A7: Yes, studies have employed various spectroscopic techniques, including nuclear magnetic resonance (NMR) and circular dichroism (CD), to elucidate the structure and conformation of semotiadil. [, ]
Q8: How does the structure of semotiadil relate to its calcium antagonistic activity?
A8: Quantitative structure-activity relationship (QSAR) studies have revealed that the lipophilicity of the terminal arylalkylamine moiety in semotiadil congeners plays a crucial role in their calcium antagonistic activity. [] Additionally, the dipole moment component of the 5'-substituted 2-phenylbenzothiazine parts contributes to potency.
Q9: What structural modifications to semotiadil have been explored to enhance its activity or selectivity?
A9: Researchers have synthesized various semotiadil congeners with modifications to the arylalkylamine side chain and the benzothiazine ring system to investigate their impact on calcium channel blocking activity and selectivity. [, ]
Q10: What is the primary route of administration for semotiadil?
A10: Studies have explored both oral and intravenous administration of semotiadil. [, ] Oral administration shows promising antihypertensive effects with a long duration of action.
Q11: How is semotiadil metabolized and excreted?
A11: In rats, semotiadil undergoes extensive metabolism, primarily through oxidation reactions leading to the formation of phenolic metabolites. [, ] These metabolites are subsequently conjugated with glucuronic acid and excreted primarily in bile.
Q12: Does semotiadil exhibit enantioselective pharmacokinetics?
A12: Yes, studies using a rat liver perfusion model demonstrated significant differences in the hepatic elimination and biliary excretion kinetics between the R- and S-enantiomers of semotiadil. []
Q13: What is the plasma protein binding profile of semotiadil?
A13: Semotiadil exhibits enantioselective binding to plasma proteins. The S-enantiomer shows a higher binding affinity to human serum albumin (HSA) compared to the R-enantiomer. [, ] Both enantiomers bind more strongly to alpha1-acid glycoprotein (AGP) than to HSA.
Q14: What in vitro models have been used to study the activity of semotiadil?
A14: Researchers have employed various in vitro models, including isolated blood vessels, perfused hearts, and cell cultures, to investigate the effects of semotiadil on vascular tone, cardiac function, and cellular mechanisms. [, , , , , ]
Q15: What animal models have been used to evaluate the therapeutic potential of semotiadil?
A15: Studies have utilized animal models of hypertension, angina, and arrhythmias to assess the efficacy and safety of semotiadil. [, , , , , , ]
Q16: Are there any clinical trials investigating the efficacy of semotiadil in humans?
A16: While the provided abstracts mention studies in essential hypertension patients, they do not provide details on large-scale clinical trials. [, ]
Q17: What is known about the toxicity and safety profile of semotiadil?
A17: The provided abstracts do not delve into the details of toxicity and long-term safety profiles. Further investigation of the original research articles is necessary to access this information.
Q18: Have any specific drug delivery systems been explored for semotiadil?
A18: The provided abstracts do not mention specific drug delivery systems designed for semotiadil.
Q19: What analytical methods have been employed to quantify semotiadil?
A19: Researchers have utilized high-performance liquid chromatography (HPLC) techniques, including high-performance frontal analysis (HPFA), to quantify semotiadil and its enantiomers in various biological matrices. [, , ]
Q20: Have any radiolabeled forms of semotiadil been developed for research purposes?
A20: Yes, [11C]semotiadil has been synthesized and used in research to investigate its biodistribution and pharmacokinetic properties. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。